(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of substituted dioxins and piperidines. This compound features a dihydrobenzo[dioxin] moiety attached to a piperidine ring, which is further substituted with a hydroxymethyl group. Such structural characteristics suggest potential biological activities and applications in medicinal chemistry.
This compound can be classified as an organic compound, specifically under the categories of heterocyclic compounds due to the presence of both dioxin and piperidine rings. Organic compounds are primarily characterized by the presence of carbon atoms covalently bonded to other elements, such as hydrogen, oxygen, and nitrogen. The specific classification of this compound can be further detailed as follows:
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can be achieved through several methods, typically involving multi-step organic synthesis techniques. Common approaches may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the desired product.
The molecular formula for this compound is , indicating it contains 14 carbon atoms, 17 hydrogen atoms, 3 oxygen atoms, and 1 nitrogen atom.
The compound may undergo various chemical reactions typical for organic molecules containing ketones and heterocycles. Key reactions include:
Reactions involving this compound should be carried out under controlled conditions to avoid side reactions typical of complex organic molecules.
The biological activity of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is likely influenced by its ability to interact with specific biological targets. Potential mechanisms include:
Research into similar compounds suggests that modifications on the piperidine or dioxin rings can significantly influence their pharmacological profiles.
Chemical properties include reactivity with acids/bases, stability under heat/light exposure, and behavior in different solvents. These properties are essential for predicting how the compound will behave in biological systems or industrial applications.
The compound's unique structure suggests potential applications in:
High-throughput virtual screening (HTVS) has proven instrumental in identifying benzodioxine carboxamide derivatives as promising scaffolds for targeting therapeutic enzymes. In one comprehensive study, researchers screened 54,836 compounds from the Maybridge small molecule library against poly(ADP-ribose) polymerase 1 (PARP1), a crucial anticancer drug target. The screening employed a multi-step computational protocol beginning with ligand preparation using six predefined filtering parameters, including molecular weight constraints, ionization control, tautomer exclusion, stereoisomer restriction, aromatic ring count (1–3 rings), and the mandatory presence of a primary or secondary carboxamide group. This preprocessing yielded a refined library of 15,621 compounds suitable for subsequent analysis [1] [3].
The virtual screening workflow utilized the catalytic domain of human PARP1 complexed with a benzimidazole-4-carboxamide ligand (PDB ID: 2RCW) for structure-based docking with Glide v5.5. Key constraints included a Glide score cutoff of -7.0 to prioritize high-affinity binders and a hydrogen bond constraint requiring interaction with the backbone of Gly863. This HTVS step narrowed candidates to 900 potential inhibitors. Subsequent pharmacophore-based screening employed the PHASE algorithm with the AADRR.2 model, requiring ligands to match at least three of five pharmacophore features (A2, D3, R9). From the 868 ligands satisfying these criteria, 11 compounds were empirically selected based on their ability to form hydrogen bonds with Gly863/Ser904, structural novelty, diversity, and optimization potential [1] [3].
Biochemical validation using recombinant PARP1 enzyme assays identified three potent inhibitors: compound 3 (IC₅₀ = 12 μM), compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide, IC₅₀ = 5.8 μM), and compound 10 (IC₅₀ = 0.88 μM). Compound 4 emerged as the optimal lead due to its tractable structure, moderate potency, and distinct scaffold from clinically established PARP inhibitors like olaparib and talazoparib, which feature phthalazinone cores [1] [3].
Table 1: PARP1 Inhibitors Identified Through Virtual Screening
Compound | Vendor Number | IC₅₀ (μM) | Structure |
---|---|---|---|
3 | NRB02674 (R/S) | 12 ± 1.6 | Not specified in source |
4 | MO00789 | 5.8 ± 0.10 | 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide |
10 | BTB02780 | 0.88 ± 0.090 | Phthalazinone derivative |
Lead optimization of compound 4 employed systematic analogue synthesis and scaffold hopping to enhance potency while maintaining the core benzodioxine-carboxamide pharmacophore. Initial modifications focused on the carboxamide side chain, replacing simple amides with nitrogen-containing heterocycles to improve target engagement. This strategy yielded (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone derivatives, exemplified by the chiral building block (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone (CAS 860173-98-4). This compound, with molecular formula C₁₃H₁₆N₂O₃ and molecular weight 248.28, demonstrated the synthetic feasibility of incorporating piperazine rings [2].
Further refinement involved scaffold hopping to the 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one system, enhancing electronic properties and hydrogen-bonding capacity. Knoevenagel condensation with 4-hydroxybenzaldehyde introduced extended conjugation, yielding (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (compound 49). This derivative exhibited a remarkable 70-fold increase in PARP1 inhibition (IC₅₀ = 0.082 μM) compared to the lead compound 4. The structural evolution from benzodioxine to benzoxazinone demonstrated how scaffold hopping could access novel vectors for interactions within the PARP1 active site [1] [3].
In parallel research targeting receptor tyrosine kinase-like orphan receptor 1 (ROR1), researchers optimized N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives through structure-directed approaches. Molecular modeling revealed that introducing polar substituents like hydroxymethyl onto the piperidine ring enhanced hydrogen bonding with conserved residues (Glu523, Asp633) while reducing off-target kinase inhibition. Specifically, the hydroxymethyl group conferred improved solubility and formed critical water-mediated hydrogen bonds, increasing ROR1 binding specificity over structurally similar kinases like c-Kit. This approach exemplifies rational optimization of benzodioxine carboxamides for kinase selectivity [6].
Table 2: Structural Optimization Strategies for Benzodioxine Carboxamides
Strategy | Structural Modification | Biological Outcome |
---|---|---|
Side chain variation | Piperazine incorporation | Improved synthetic tractability (CAS 860173-98-4) |
Scaffold hopping | Benzodioxine → Benzoxazinone | 70-fold lower IC₅₀ against PARP1 (0.082 μM) |
Polar group addition | 4-(Hydroxymethyl)piperidine substitution | Enhanced ROR1 selectivity and water solubility |
Knoevenagel condensation serves as a pivotal carbon-carbon bond-forming reaction for constructing functionalized benzodioxine derivatives, particularly those with extended conjugation essential for biological activity. This reaction traditionally involves the condensation of aldehydes with active methylene compounds (e.g., malononitrile, malonates) under basic, acidic, or heterogeneous catalysis. Recent advances have focused on catalyst-free and aqueous conditions to align with green chemistry principles [7] [9].
A breakthrough study demonstrated that catalyst-free Knoevenagel condensation in water provides an efficient route to benzylidene malononitrile derivatives without requiring organic solvents or toxic catalysts. Extensive solvent screening revealed water as optimal, achieving complete conversion of benzaldehyde and malononitrile to 2-benzylidenemalononitrile within 2 hours at room temperature (100% yield by NMR). Reducing malononitrile to stoichiometric amounts (1:1 ratio with aldehyde) maintained high efficiency, while scalability was demonstrated in gram-scale syntheses (93% isolated yield after 18 hours). This green protocol was successfully applied to diverse aldehydes, including heteroaromatic and electron-deficient substrates [7].
Sequential Knoevenagel condensation/intramolecular cyclization reactions enable access to complex benzodioxine-annulated systems. For instance, ortho-vinylbenzaldehydes undergo Knoevenagel condensation with malonates followed by acid-catalyzed cyclization, yielding indene-fused derivatives. The product distribution (benzylidene malonate, indene, or benzofulvene) depends critically on reaction conditions. Using TiCl₄-pyridine in dichloromethane at room temperature favored indene formation (79% yield), whereas TiCl₄-Et₃N promoted dehydrogenation to benzofulvenes (40–61% yield). These sequential methodologies showcase the versatility of Knoevenagel reactions for building polycyclic architectures from benzodioxine-carboxaldehyde precursors [9].
Table 3: Knoevenagel Condensation Conditions and Outcomes
Conditions | Reaction Time | Major Product | Yield (%) |
---|---|---|---|
H₂O, catalyst-free, RT | 2 hours | Benzylidene malononitrile | 100 (NMR) |
TiCl₄-Pyridine, CH₂Cl₂, RT | Not specified | Indene derivative | 79 |
TiCl₄-Et₃N (2:8), CH₂Cl₂, RT, 17h | 17 hours | Benzofulvene | 40–61 |
The aqueous Knoevenagel methodology offers superior green metrics compared to traditional approaches: elimination of metal catalysts, reduced energy consumption (room temperature operation), and avoidance of organic solvents. Furthermore, the reaction exhibits excellent functional group tolerance, accommodating aldehydes with hydroxyl, nitro, and halogen substituents—features particularly valuable for synthesizing pharmaceutically relevant benzodioxine derivatives. This catalyst-free aqueous protocol represents a significant advancement toward sustainable synthesis of functionalized benzodioxine carboxamides, including target structures like (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone precursors [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7